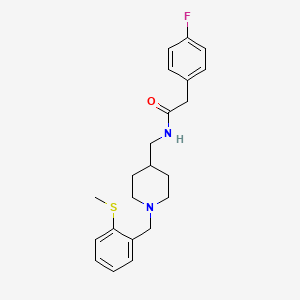

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

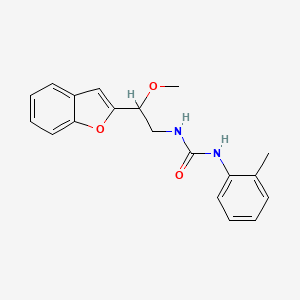

“3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one” is a chemical compound with the CAS Number: 24187-66-4 . It has a molecular weight of 193.27 . The IUPAC name for this compound is 3-methyl-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis

The compound has a melting point of 220-222°C . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.Applications De Recherche Scientifique

Pharmacological and Synthetic Profile

Benzothiazepine derivatives, including 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one, have garnered attention in drug research due to their diverse bioactivities. These compounds are significant in medicinal chemistry for their wide range of biological activities such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. The pharmacological profile of benzothiazepines is underpinned by their interaction with various biochemical targets, making them pivotal in the development of new therapeutic agents. Their structure-activity relationship is a critical area of study for designing compounds with enhanced efficacy and safety (Dighe et al., 2015).

Synthetic Approaches and Chemical Transformations

The synthesis of benzothiazepine derivatives, including this compound, has evolved significantly. Novel synthetic methods and chemical transformations are essential for expanding the utility of these compounds in drug discovery. The development of broad, valuable, and significant approaches for their synthesis highlights the importance of these moieties in both organic synthesis and medicinal chemistry. Innovations in synthetic methodologies have facilitated the exploration of benzothiazepines for various biological activities, underscoring their role in the pharmaceutical industry (Teli et al., 2023).

Therapeutic Potential and Drug Development

Benzothiazepines exhibit a wide array of biological activities, which include acting as tranquilizers, antidepressants, antihypertensives, calcium channel blockers, antimicrobials, anticancer, antifungals, anthelmintics, anti-diabetics, amyloid imagining agents, and anticancer agents. Their diverse pharmacological effects make them valuable in the search for new therapeutic agents. The exploration of benzothiazepines in drug research has led to the identification of compounds with potential applications in treating various diseases, offering insights into their mechanisms of action and therapeutic value (Khasimbi et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The signal word is “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

While specific future directions for “3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-5-one” are not available in the retrieved data, compounds with similar structures like 1,3,4-thiadiazoles and thiazoles have been extensively studied for their potential pharmacological activities . This suggests that “this compound” could also be a subject of future research in medicinal chemistry.

Propriétés

IUPAC Name |

3-methyl-3,4-dihydro-2H-1,4-benzothiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLQJZPUEDHIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=CC=CC=C2C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1,3-Dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2708406.png)

![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2708408.png)

![3,5-Dimethyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2708409.png)

![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B2708414.png)

![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2708418.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2708420.png)

![[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2708424.png)